molecular formula C21H14BrClN2O2 B11563120 4-bromo-2-[(Z)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

4-bromo-2-[(Z)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11563120
M. Wt: 441.7 g/mol
InChI Key: XNAJEYYOLNWTDP-UHFFFAOYSA-N
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Description

4-bromo-2-[(Z)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, contributing to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(Z)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Bromination and Chlorination: The benzoxazole intermediate is then subjected to bromination and chlorination reactions to introduce the bromo and chloro substituents at the desired positions.

    Imination Reaction: The final step involves the imination reaction, where the benzoxazole derivative is reacted with an appropriate aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(Z)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-2-[(Z)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(Z)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is not fully understood, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(Z)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of a benzoxazole ring, halogen substituents, and imine linkage, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H14BrClN2O2

Molecular Weight

441.7 g/mol

IUPAC Name

4-bromo-2-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H14BrClN2O2/c1-12-2-6-18-20(8-12)27-21(25-18)16-10-15(4-5-17(16)23)24-11-13-9-14(22)3-7-19(13)26/h2-11,26H,1H3

InChI Key

XNAJEYYOLNWTDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O)Cl

Origin of Product

United States

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